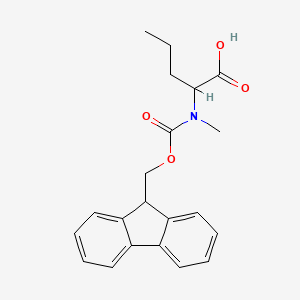

Fmoc-N-Me-Nva-OH

Description

Significance of N-Methylation in Peptide Backbone Modification Research

N-methylation of the peptide backbone is a subtle yet powerful modification that profoundly influences the physicochemical properties of a peptide. nih.govresearchgate.net This seemingly simple alteration, adding a methyl group to the amide nitrogen, imparts a range of desirable characteristics. A primary benefit is the enhanced resistance to proteolytic degradation. researchgate.netresearchgate.netscielo.org.mx The presence of the N-methyl group sterically hinders the approach of proteases, enzymes that would otherwise rapidly cleave the peptide bonds, thus extending the peptide's half-life in biological systems. researchgate.net

Furthermore, N-methylation can modulate a peptide's conformation. researchgate.net By removing the amide proton, a hydrogen bond donor, N-methylation restricts the conformational flexibility of the peptide backbone. researchgate.net This can lock the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and specificity. nih.govacs.org The increased lipophilicity resulting from N-methylation can also improve a peptide's ability to cross cellular membranes, a critical factor for targeting intracellular components. scielo.org.mxacs.orgmdpi.com Nature itself utilizes N-methylation to modulate the biological functions of peptides, often in the production of antibiotics. nih.govresearchgate.net This natural precedent has inspired chemists to employ N-methylation to create novel drug candidates with improved pharmacokinetic profiles. nih.gov

Overview of Fmoc-N-Me-Nva-OH as a Specialized Building Block in Academic Contexts

This compound, or N-α-Fmoc-N-methyl-L-norvaline, is a specialized amino acid derivative that serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of N-methylated peptides. vulcanchem.comlookchem.com The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, which is a cornerstone of the Fmoc-based SPPS strategy. vulcanchem.com This allows for the sequential addition of amino acids to a growing peptide chain on a solid support.

The "N-Me" signifies the critical N-methylation of the alpha-amino group, while "Nva" stands for norvaline, an isomer of the more common amino acid valine. The use of norvaline derivatives can itself be of interest for studying structure-activity relationships. The "(S)" configuration at the alpha-carbon is crucial for its incorporation into biologically relevant chiral peptide sequences. vulcanchem.com

In research settings, this compound is employed to systematically introduce N-methylated norvaline residues at specific positions within a peptide sequence. This allows for the precise investigation of the effects of N-methylation at a given position on the peptide's structure, stability, and biological activity. While the synthesis of Fmoc-N-methylated amino acids can be complex and they are often more expensive than their non-methylated counterparts, their use is indispensable for creating peptidomimetics with enhanced drug-like properties. mdpi.comvulcanchem.com The commercial availability of high-purity this compound facilitates its use in a wide range of academic research projects, from fundamental studies of peptide conformation to the development of novel therapeutic leads. chemicalbook.comchempep.com

Chemical and Physical Properties of this compound

The utility of this compound in peptide synthesis is underpinned by its specific chemical and physical characteristics.

| Property | Value |

| Molecular Formula | C21H23NO4 |

| Molecular Weight | 353.41 g/mol chemicalbook.com |

| Melting Point | 130.0 to 135.0 °C chemicalbook.com |

| Appearance | White to almost white solid chemicalbook.com |

| Storage Temperature | 2-8°C, sealed in dry conditions chemicalbook.com |

The synthesis of this compound typically involves the N-methylation of L-norvaline, followed by the protection of the resulting secondary amine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride). vulcanchem.com This process requires careful control to ensure high purity and the correct stereochemistry.

The incorporation of this compound into a peptide sequence via SPPS follows the standard cycle of deprotection, coupling, and washing. However, the coupling of N-methylated amino acids can be more challenging due to the increased steric hindrance of the secondary amine. scielo.org.mx This often necessitates the use of more potent coupling reagents or longer reaction times to achieve efficient peptide bond formation.

Research Applications and Findings

The application of this compound in peptide research has contributed to a deeper understanding of the role of N-methylation. Studies incorporating this building block have demonstrated its utility in creating peptides with tailored properties. For instance, the introduction of N-methylated residues has been shown to be a key strategy in the development of orally bioavailable peptides. researchgate.net While specific research findings for peptides containing this compound are often embedded within broader studies on peptidomimetics, the principles guiding its use are well-established. The systematic replacement of natural amino acids with their N-methylated counterparts, including N-methyl-norvaline, allows researchers to fine-tune the biological activity and pharmacokinetic profiles of peptides, paving the way for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKELUUGCKFRJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc N Me Norvaline and Analogous N Methylated Amino Acids in Research

Strategies for N-Methylation of Amino Acid Precursors in Research Synthesis

The synthesis of Fmoc-N-methylated amino acids can be achieved through various strategies, primarily distinguished by the reaction phase—solid or solution. The choice of method often depends on the specific amino acid, the desired scale of synthesis, and compatibility with other protecting groups.

Solid-phase synthesis offers a streamlined approach for preparing Fmoc-N-methylated amino acids, minimizing the need for purification of intermediates. acs.org This methodology typically involves anchoring the amino acid to a resin, followed by on-resin N-methylation, and subsequent cleavage to yield the desired product.

The Biron-Kessler method is a widely adopted three-step procedure for the selective N-methylation of amino acids on a solid support. nih.govnih.gov The process begins with the protection of the α-amino group with an ortho-nitrobenzenesulfonyl (o-NBS) group. This activating group increases the acidity of the remaining amine proton, facilitating its removal and subsequent methylation. nih.govresearchgate.net

The methylation step is typically carried out using a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.gov Following methylation, the o-NBS protecting group is removed using a thiol, such as thiophenol or 2-mercaptoethanol, to liberate the N-methylated amine. researchgate.netmonash.edu The final step involves the protection of the newly formed secondary amine with a fluorenylmethyloxycarbonyl (Fmoc) group, typically by reacting it with Fmoc-OSu. researchgate.net This method has been optimized to be highly efficient, with the entire three-step process achievable in as little as 35 minutes without solvent changes. nih.gov

Table 1: Key Reagents in the Biron-Kessler Method Adaptation

| Step | Reagent | Purpose |

| Amine Activation | o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | Protects and activates the primary amine |

| Methylation | Dimethyl sulfate or Methyl iodide | Methylating agent |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Non-nucleophilic base | |

| Deprotection | Thiophenol or 2-Mercaptoethanol | Removes the o-NBS group |

| Fmoc Protection | 9-Fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) | Introduces the final Fmoc protecting group |

The 2-chlorotrityl chloride (2-CTC) resin is a valuable solid support for the synthesis of Fmoc-N-methylated amino acids. nih.govresearchgate.net Its primary function is to act as a temporary protecting group for the carboxylic acid moiety of the amino acid. researchgate.net This resin is particularly advantageous due to the mild conditions required for both the anchoring of the initial amino acid and the final cleavage of the product. nih.govresearchgate.net

The loading of the Fmoc-amino acid onto the 2-CTC resin is typically achieved in the presence of a hindered base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM). nih.gov The bulky nature of the trityl group helps to prevent racemization during this initial esterification step. Furthermore, the acid-labile nature of the linkage allows for the cleavage of the final Fmoc-N-methylated amino acid from the resin using a very dilute solution of trifluoroacetic acid (TFA), often as low as 1% in DCM. nih.govresearchgate.net This mild cleavage condition ensures that acid-sensitive side-chain protecting groups remain intact. researchgate.net

Table 2: Comparison of Methylating Agents in Solid-Phase Synthesis on 2-CTC Resin

| Methylating Agent | Typical Yield | Purity | Reference |

| Dimethyl sulfate | High | High | nih.gov |

| Methyl iodide | High | High | nih.gov |

While solid-phase methods offer convenience, solution-phase synthesis remains a viable and sometimes preferred route for the large-scale production of N-methylated amino acids. These methods often provide greater flexibility in the choice of reagents and reaction conditions.

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for N-methylation. One such approach involves the use of dimethyl carbonate (DMC) as a sustainable and cost-effective methylating agent. rsc.org An acid-assisted method using DMC has been shown to be highly efficient for the N-methylation, N,O-dimethylation, and N-formylation of various amino acids, achieving high conversions and yields. rsc.org This method is notable for its high selectivity and broad applicability to amino acids with different functionalized side chains. A key advantage of this approach is the avoidance of racemization and epimerization. rsc.org

Solution-Phase Synthetic Routes to N-Methylated Amino Acids

Stereochemical Control and Racemization Prevention in N-Methylated Amino Acid Synthesis

Maintaining the stereochemical integrity of the chiral α-carbon is a paramount concern during the synthesis of N-methylated amino acids. Racemization can occur at various stages, particularly during the activation of the carboxylic acid for peptide coupling and under basic conditions used for methylation. mdpi.com

Several factors can influence the extent of racemization, including the choice of coupling agents, bases, and protecting groups. highfine.com For instance, the use of strong bases during methylation can promote the abstraction of the α-proton, leading to epimerization. monash.edu To mitigate this, non-nucleophilic bases and optimized reaction conditions are employed. nih.gov

In the context of peptide synthesis involving N-methylated amino acids, the selection of the coupling reagent is critical. Reagents like HATU have been used successfully for coupling sterically hindered N-methyl amino acids with minimal racemization. peptide.com The formation of oxazolone (B7731731) intermediates, a common pathway for racemization during carboxylic acid activation, must be carefully controlled. highfine.com SN2-type dealkylation of methyl esters, for example with lithium iodide, has been shown to preserve the chiral integrity of N-methylated amino acids, whereas saponification with strong bases like lithium hydroxide (B78521) can lead to partial racemization. monash.eduacs.org The use of 2-chlorotrityl resin in solid-phase synthesis is also beneficial as it helps to prevent racemization during the initial anchoring of the amino acid.

Optimization of Reaction Conditions for Fmoc-N-Me-Norvaline Derivativatization

The derivatization of N-methylated amino acids, such as Fmoc-N-Me-Norvaline (Fmoc-N-Me-Nva-OH), presents significant challenges in solid-phase peptide synthesis (SPPS). The steric hindrance caused by the N-methyl group slows down the kinetics of the acylation reaction, often leading to incomplete couplings and the formation of side products. Consequently, careful optimization of reaction conditions is crucial to ensure high coupling efficiency and purity of the final peptide. Research has focused on identifying the most effective coupling reagents, additives, solvents, and reaction parameters to overcome the steric hindrance associated with these residues.

The primary challenge in coupling this compound is the reduced nucleophilicity and increased steric bulk of the secondary amine of the preceding amino acid residue on the solid support. This is particularly problematic when coupling an N-methylated amino acid to another N-methylated residue. peptide.com Standard coupling protocols often prove insufficient, necessitating the use of more potent activating reagents and optimized conditions.

Key parameters that are typically optimized include the choice of coupling reagent, the use of additives, the selection of the base and solvent, and the reaction time and temperature. The goal is to achieve a reaction rate that is fast enough to go to completion without causing significant racemization of the activated amino acid. bachem.com

Detailed Research Findings on Coupling Reagent Efficacy

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. Reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Phosphonium salt reagents are generally more reactive and have shown greater success. Reagents in this class include Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.combachem.com PyBrOP, in particular, was developed to overcome issues of incomplete couplings to N-methyl amino acids. bachem.com PyAOP is noted as being especially effective in the challenging coupling of an N-protected N-methyl amino acid to another N-methyl amino acid. peptide.com

Aminium/Uronium salt reagents are among the most efficient for difficult couplings. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are widely used. peptide.compeptide.com HATU, the HOAt analogue of HBTU, is particularly effective for coupling N-methyl amino acids due to its ability to react faster and with less epimerization. bachem.compeptide.com While HBTU and HCTU are less effective for these specific couplings, HATU has been utilized with considerable success. peptide.com

The following table summarizes the general effectiveness of various coupling reagents for the derivatization of N-methylated amino acids, which is directly applicable to this compound.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acid Derivatization

| Reagent Class | Example Reagent(s) | General Effectiveness for N-Me-AA | Key Findings & Citations |

|---|---|---|---|

| Carbodiimides | DIC / HOBt | Low to Moderate | Often results in incomplete coupling for sterically hindered residues. peptide.compeptide.com |

| Phosphonium Salts | BOP, PyBOP | Good | More reactive than carbodiimides. bachem.com |

| PyBrOP | Very Good | Developed specifically for difficult couplings involving N-methyl amino acids. bachem.comacs.org | |

| PyAOP | Excellent | Highly effective, especially for N-Me-AA to N-Me-AA couplings. peptide.compeptide.com | |

| Aminium/Uronium Salts | HBTU, TBTU | Moderate | Generally less effective for N-methylated residues compared to HATU. peptide.com |

| HATU | Excellent | Reacts faster with less epimerization; highly successful for N-Me-AA. peptide.combachem.compeptide.com |

Optimization of Additional Reaction Parameters

Beyond the coupling reagent, other factors significantly influence the outcome of the derivatization.

Solvents: N,N-Dimethylformamide (DMF) is the most commonly used solvent. In some cases, N-Methylpyrrolidone (NMP) may be substituted. For certain protocols, Dichloromethane (DCM) is used, particularly with reagents like PyBrOP. peptide.com

Bases: A tertiary amine base is required for the activation step with phosphonium and aminium/uronium salts. N,N-Diisopropylethylamine (DIPEA) is frequently used. peptide.combachem.com The amount of base is critical; for instance, HATU-mediated couplings often use 4 equivalents of the Fmoc-amino acid, 4 equivalents of HATU, and 8 equivalents of DIPEA relative to the resin substitution. peptide.com For racemization-prone residues, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferred. bachem.com

Additives: While reagents like HATU and PyAOP incorporate a derivative of HOBt (HOAt) in their structure, the addition of an external additive is crucial for carbodiimide-mediated couplings. For phosphonium and aminium reagents that already contain a benzotriazole (B28993) moiety, additional HOBt or HOAt is sometimes included to further suppress racemization, although this is less common for the highly reactive reagents used for N-methyl amino acids. peptide.com

Temperature and Time: Couplings involving N-methylated amino acids typically require longer reaction times than standard couplings. A common protocol involves allowing the reaction to proceed for one hour at room temperature. peptide.com In difficult cases, such as coupling to an N-methylated residue, performing a second coupling (double coupling) is a standard strategy to drive the reaction to completion. peptide.com Monitoring the reaction progress using a qualitative test like the bromophenol blue test is recommended, as the standard ninhydrin (B49086) test does not work for the secondary amines of N-methylated residues. peptide.com Some modern approaches have explored microwave irradiation or ultrasonic agitation to reduce reaction times, particularly for difficult couplings to N-methylated amines. acs.org

The following table outlines a typical set of optimized conditions for a difficult coupling involving an N-methylated amino acid.

Table 2: Example of Optimized Reaction Conditions for HATU-Mediated Coupling

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Amino Acid | 4 equivalents | A significant excess is used to drive the reaction equilibrium towards the product. |

| Coupling Reagent | 4 equivalents HATU | A highly efficient reagent for sterically hindered couplings. peptide.com |

| Base | 8 equivalents DIPEA | Activates the coupling reagent and neutralizes the protonated amine on the resin. |

| Solvent | DMF or NMP | Standard polar aprotic solvents for SPPS. |

| Temperature | Room Temperature | Balances reaction rate with the risk of side reactions. |

| Time | 1 hour | Extended reaction time to accommodate slower kinetics. peptide.com |

| Monitoring | Bromophenol Blue Test | Necessary because the target amine is a secondary amine. peptide.com |

| Strategy | Double Coupling | Often required for difficult couplings to ensure completion. |

Incorporation of Fmoc N Me Norvaline into Peptide Sequences Via Solid Phase Peptide Synthesis Spps

Advanced Fmoc-SPPS Protocols for N-Methylated Amino Acid Integration

The integration of N-methylated amino acids like Fmoc-N-Me-Nva-OH into a growing peptide chain requires specialized protocols due to the steric hindrance imparted by the N-methyl group. scielo.org.mxresearchgate.net This steric bulk makes it difficult to couple the subsequent amino acid. researchgate.net Standard SPPS protocols often result in low yields and incomplete reactions. cem.comresearchgate.net Consequently, advanced strategies, including the use of highly efficient coupling reagents and optimized reaction conditions, are necessary to achieve successful incorporation. bachem.compeptide.com Microwave-assisted SPPS has also been shown to be effective in driving these challenging couplings to completion. cem.com

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids like this compound. bachem.com Traditional carbodiimide-based reagents are often inefficient for these couplings. researchgate.net Phosphonium (B103445) and aminium/uronium salt-based reagents are generally preferred due to their higher reactivity. bachem.comsigmaaldrich.com

Key Coupling Reagents:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, particularly for sterically hindered and N-methylated amino acids. scielo.org.mxbachem.compeptide.com Its high reactivity is attributed to the formation of a highly reactive OAt-ester and the anchimeric assistance provided by the pyridine (B92270) nitrogen. sigmaaldrich.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): Another highly effective phosphonium salt reagent, often used for difficult couplings, including those involving N-methyl amino acids. researchgate.netuniurb.it It is particularly useful for coupling N-protected N-methyl amino acids to other N-methyl amino acids. peptide.com

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): While a robust and widely used reagent, PyBOP is generally less effective than HATU or PyAOP for coupling sterically hindered N-methylated residues. bachem.comgoogle.com Its effectiveness can be enhanced by the addition of an additive like HOAt. researchgate.net

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt-based reagent with coupling efficiencies comparable to HATU. bachem.com It offers the advantage of being based on Oxyma Pure, which is a safer alternative to the potentially explosive HOBt or HOAt. bachem.com

Strategic Considerations:

Pre-activation: Pre-activating the this compound with the coupling reagent before adding it to the resin-bound peptide can improve coupling efficiency. However, pre-activation times should be minimized, especially with reagents like HATU, to reduce the risk of racemization. merckmillipore.com

Double/Triple Coupling: For particularly difficult sequences, performing the coupling reaction two or three times with fresh reagents can help drive the reaction to completion. researchgate.netacs.org

Monitoring: Traditional ninhydrin (B49086) tests are ineffective for monitoring the completion of couplings onto secondary amines like N-methylated residues. The bromophenol blue test is a suitable alternative. peptide.com

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Type | Relative Reactivity for N-Me-AAs | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings. scielo.org.mxbachem.compeptide.com | High cost, potential for racemization with extended pre-activation. merckmillipore.comluxembourg-bio.com |

| PyAOP | Phosphonium Salt | High | Effective for difficult couplings, including N-Me to N-Me. researchgate.netpeptide.com | |

| PyBOP | Phosphonium Salt | Moderate | Widely used, byproducts are less hazardous than BOP. bachem.compeptide.com | Less effective than HATU/PyAOP for hindered couplings. bachem.com |

| COMU | Aminium/Uronium Salt | High | Safer (non-explosive), good solubility. bachem.com | Limited solution stability. sigmaaldrich.com |

The primary challenge in incorporating this compound and other N-methylated amino acids is the steric hindrance imposed by the N-methyl group. scielo.org.mxresearchgate.net This hindrance has several consequences:

Slow Reaction Kinetics: The bulky N-methyl group shields the nitrogen atom, slowing down the nucleophilic attack on the activated carboxyl group of the incoming amino acid. This necessitates longer reaction times or more reactive coupling agents. cem.comresearchgate.net

Incomplete Couplings: The steric clash can prevent the coupling reaction from going to completion, leading to the formation of deletion sequences where the intended amino acid is missing from the final peptide. researchgate.netacs.org This is particularly problematic when coupling onto sterically demanding N-methylated residues like N(Me)-Val and N(Me)-Ile. researchgate.net

Aggregation: While N-methylation can sometimes increase the solubility of the final peptide, the growing peptide chain on the resin can still be prone to aggregation, especially with hydrophobic sequences. acs.orgpeptide.com This aggregation can further hinder coupling and deprotection steps. peptide.com

Epimerization: The use of highly basic conditions and powerful activating agents to overcome slow coupling kinetics can increase the risk of epimerization, particularly at the C-terminus of the activated amino acid. mdpi.com

Research into the Structural and Conformational Impact of N Methyl Norvaline Residues Within Peptide Constructs

Influence on Peptide Conformational Dynamics and Foldamer Design

The introduction of an N-methyl group on the amide nitrogen of a peptide backbone instigates significant local and global conformational changes. This modification is a powerful tool in foldamer design, enabling the creation of peptides with predictable and stable secondary structures.

N-methylation of the peptide backbone restricts the available conformational space of the amino acid residue, primarily by limiting the rotation around the φ (phi) and ψ (psi) dihedral angles. This steric hindrance, imposed by the methyl group, often favors the adoption of turn-like structures, particularly β-turns. In cyclic peptides, N-methyl residues have been shown to induce backbone dihedral angles consistent with both β- and γ-turn conformers. This increased propensity for turn formation contributes to a more rigid and pre-organized peptide backbone.

The linear, unbranched side chain of norvaline is known to have a propensity for α-helical structures and can destabilize β-sheet formations. researchgate.netpnas.orgbiorxiv.org When combined with N-methylation, it is hypothesized that N-methyl-norvaline would further promote compact, folded structures. The steric clash between the N-methyl group and the n-propyl side chain of norvaline, along with the subsequent residue's side chain, can enforce specific dihedral angles that favor turn induction. This enhanced conformational rigidity is a desirable trait in drug design, as it can lead to higher receptor affinity and specificity by reducing the entropic penalty of binding.

| Parameter | Effect of N-Methylation | Structural Implication |

|---|---|---|

| Φ (Phi) Angle | Restricted Rotation | Increased rigidity, favors specific conformations |

| Ψ (Psi) Angle | Restricted Rotation | Promotion of turn-like structures |

| ω (Omega) Angle | Increased propensity for cis-amide bond | Introduction of kinks in the peptide backbone |

| Secondary Structure | Induction of β- and γ-turns | Stabilization of folded conformations |

A primary consequence of N-methylation is the removal of the amide proton, which acts as a hydrogen bond donor in the formation of secondary structures like α-helices and β-sheets. This disruption of the intramolecular hydrogen-bonding network can destabilize these canonical structures. However, this loss of a hydrogen bond donor also reduces the polarity of the peptide backbone, which can enhance membrane permeability, a crucial factor for oral bioavailability.

Methodological Approaches for Conformational Analysis of N-Methylated Peptides

A combination of experimental and computational techniques is essential for the detailed conformational analysis of N-methylated peptides, providing insights into their three-dimensional structures and dynamic behavior in solution.

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of peptides. For N-methylated peptides, several NMR parameters are particularly informative. The presence of an N-methyl group gives rise to a characteristic signal in the 1H NMR spectrum, and its chemical shift can provide information about the local chemical environment.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning proton resonances and determining through-bond and through-space connectivities. NOESY is especially valuable as it provides distance restraints between protons that are close in space (< 5 Å), which are essential for defining the peptide's three-dimensional fold. For N-methylated peptides, NOEs between the N-methyl protons and other protons in the peptide can provide key structural constraints. The measurement of coupling constants (J-couplings) can also provide information about dihedral angles.

| NMR Experiment | Information Obtained | Relevance to N-Me-Nva Peptides |

|---|---|---|

| 1H NMR | Chemical shifts of protons | Identifies the N-methyl group and provides information on its local environment. |

| COSY/TOCSY | Through-bond proton connectivities | Aids in the assignment of amino acid spin systems. |

| NOESY/ROESY | Through-space proton-proton distances | Provides crucial distance restraints for 3D structure determination, including contacts involving the N-methyl group. |

| J-Coupling Constants | Dihedral angle information | Helps to define the backbone and side-chain conformations. |

| 13C NMR | Chemical shifts of carbon atoms | Provides complementary structural information and can help resolve ambiguities in proton spectra. |

Computational methods are indispensable for exploring the conformational landscape of N-methylated peptides and complementing experimental data. Molecular mechanics (MM) and quantum mechanics (QM) calculations can be used to predict the low-energy conformations of peptides. Molecular dynamics (MD) simulations provide a dynamic picture of the peptide's behavior over time, allowing for the exploration of different conformational states and the transitions between them. researchgate.netbiorxiv.orgresearchgate.netnih.gov

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. The far-UV CD spectrum (190-250 nm) is characteristic of the peptide backbone conformation. Different secondary structures, such as α-helices, β-sheets, and random coils, have distinct CD signatures. pnas.org

Academic Research Applications of Fmoc N Me Norvaline in Peptide and Peptidomimetic Design

Development of Proteolytically Stable Peptide Analogs for Research Investigations

A primary challenge in the use of peptides for research applications is their rapid degradation by proteases. nbinno.com The incorporation of Fmoc-N-Me-Nva-OH and other N-methylated amino acids is a widely adopted strategy to enhance proteolytic stability. merckmillipore.com The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from the active sites of proteolytic enzymes that would otherwise cleave the peptide backbone. nbinno.com This increased resistance to enzymatic degradation extends the in vivo half-life of the peptide, which is crucial for maintaining effective concentrations in research assays and preclinical models. peptide.compeptide.com

Numerous studies have demonstrated the dramatic improvement in stability conferred by N-methylation. For instance, research on Mcl-1 inhibitors showed that cross-linked peptides exhibited significantly improved proteolytic stability compared to their linear counterparts in the presence of chymotrypsin, trypsin, and mouse serum. nih.gov While this study used a biphenyl (B1667301) cross-linker, the principle of backbone modification enhancing stability is the same. The half-life of a linear Noxa peptide in mouse serum was a mere 10.5 minutes, whereas modified versions saw their half-lives extended to over 21 hours, representing a more than 120-fold increase in stability. nih.gov This enhanced stability allows for more reliable and reproducible data in research settings by ensuring the peptide probe remains intact for the duration of the experiment.

Table 1: Impact of Modification on Peptide Proteolytic Stability nih.gov This table is representative of the stability enhancements achievable through peptide modification, including strategies like N-methylation.

| Peptide Analog | Half-life (t½) vs. Chymotrypsin | Half-life (t½) vs. Trypsin | Half-life (t½) in Mouse Serum |

| Linear Noxa Peptide | 2.5 ± 0.3 h | 1.8 ± 0.2 h | 10.5 ± 2.3 min |

| Cross-linked Peptide 5 | 18.1 ± 1.5 h (7.2-fold increase) | 16.0 ± 1.1 h (8.9-fold increase) | 31.6 ± 2.2 h (180-fold increase) |

| Cross-linked Peptide 8 | 21.7 ± 2.1 h (8.7-fold increase) | 26.6 ± 1.9 h (14.8-fold increase) | 21.2 ± 2.6 h (121-fold increase) |

The substitution of standard amino acids with their N-methylated versions is therefore a key strategy for developing robust peptide analogs for research investigations. merckmillipore.com

Design of Peptidomimetics with Enhanced Bioavailability Attributes for Pre-clinical Studies

Beyond stability, a major hurdle for peptide-based compounds in preclinical research is their typically low bioavailability, particularly oral bioavailability. researchgate.net The introduction of N-methyl groups via reagents like this compound can significantly improve these pharmacokinetic properties. researchgate.netnih.gov N-methylation increases the lipophilicity of the peptide backbone and can reduce the number of hydrogen bond donors, which may facilitate passive diffusion across cellular membranes. nih.govnih.gov This modification can disrupt the formation of intermolecular hydrogen bonds that lead to aggregation, thereby improving solubility. merckmillipore.com

The improved membrane permeability is vital for peptides that need to reach intracellular targets or exhibit better absorption from the gastrointestinal tract. nbinno.commdpi.com Research has shown that backbone N-methylation is a common feature in orally bioavailable cyclic peptide natural products, such as cyclosporine A. researchgate.netnih.gov A systematic study involving on-resin N-methylation of cyclic hexapeptides demonstrated that this modification could generate compounds with drug-like membrane permeability. nih.gov One of the most permeable compounds, a cyclic hexapeptide with three N-methyl groups, achieved an oral bioavailability of 28% in rats, a significant figure for a peptide of its size. nih.gov This highlights the potential of using building blocks like this compound to design peptidomimetics with favorable absorption, distribution, metabolism, and excretion (ADME) profiles for preclinical evaluation. nbinno.com

Utilization in Combinatorial Chemistry and Library Synthesis for Research Screening

Combinatorial chemistry and the synthesis of peptide libraries are essential techniques for high-throughput screening and the discovery of novel bioactive compounds. researchgate.net this compound and similar N-methylated building blocks are valuable components in the construction of these libraries. nih.gov By incorporating N-methylated residues at various positions within a peptide sequence, researchers can generate vast libraries of constitutional isomers with diverse structural and functional properties. researchgate.net

This "N-methyl scanning" approach allows for the systematic exploration of the conformational landscape and the identification of key residues where modification leads to improved activity or stability. researchgate.net The synthesis of such libraries can be achieved through solid-phase peptide synthesis (SPPS), where the Fmoc protecting group is ideal for automated protocols. researchgate.netnih.gov More advanced techniques, such as DNA-encoded chemical libraries (DECLs), also leverage Fmoc-based chemistry to create large, diverse peptide libraries for the rapid discovery of new research probes and drug leads. nih.govcolab.ws The inclusion of N-methylated amino acids in these libraries expands the chemical space that can be explored, increasing the probability of identifying compounds with desirable biological activities. researchgate.netnih.gov

Exploration in Modulating Protein-Protein and Protein-RNA Interactions in Research Settings

N-methylation serves as a sophisticated tool for modulating the interactions between peptides and other biomolecules, including proteins and RNA. dntb.gov.ua The methyl group can act as a conformational constraint, locking the peptide backbone into a specific geometry that may enhance binding affinity and selectivity for a target. nbinno.com This is critical for disrupting protein-protein interactions (PPIs), which are often characterized by large, flat interfaces that are difficult to target with traditional small molecules. nih.gov

Furthermore, N-methylation has proven to be a successful strategy for enhancing the affinity and selectivity of RNA-binding peptides. nih.gov In a study targeting the HIV-1 Frameshift-Stimulating RNA (FSS-RNA), N-methylation of peptide binders enhanced their affinity by as much as 100-fold and improved selectivity relative to tRNA by up to 65-fold. nih.gov The increased affinity was attributed to a substantially enhanced "on-rate" for binding. nih.gov These findings underscore the utility of incorporating N-methylated residues like N-Me-Nva to develop highly potent and selective probes for investigating complex biological systems involving protein-protein and protein-RNA recognition. nih.govnih.gov

Table 2: Dissociation Constants (KD) of N-Methylated Peptides Binding to HIV-1 FSS-RNA nih.gov This table illustrates the significant improvement in binding affinity achieved through N-methylation.

| Compound | Description | KD for FSS-RNA (nM) | Fold Improvement vs. Unmethylated |

| 1Z | Unmethylated Parent | 4300 ± 600 | - |

| 2Z | Mono-N-methylated | 430 ± 100 | 10 |

| 3Z | Di-N-methylated | 140 ± 10 | 31 |

| 4Z | Tri-N-methylated | 40 ± 10 | 108 |

Investigation in Specific Biological Pathway Modulation for Research Purposes (e.g., enzyme inhibition, receptor agonism/antagonism)

The conformational control imparted by N-methylation allows for the fine-tuning of a peptide's biological activity, enabling the development of specific modulators for biological pathways. researchgate.netnih.gov By altering the peptide's three-dimensional structure, the introduction of an N-methyl group can switch a receptor agonist into an antagonist or enhance its potency as an enzyme inhibitor. peptide.compeptide.com

This strategy has been successfully applied to develop potent enzyme inhibitors. For example, N-methylated peptide inhibitors have been synthesized to target enzymes involved in blood pressure regulation. researchgate.net

An N-methylated inhibitor of Angiotensin-Converting Enzyme (ACE), F-N(Me)H-L , showed an IC₅₀ of 83 nmol/L.

An N-methylated inhibitor of Neprilysin (NEP), V-N(Me)F-R , had an IC₅₀ of 1.173 µmol/L.

An N-methylated inhibitor of Aminopeptidase N (APN), R-N(Me)V-Y , demonstrated a potent IC₅₀ of 3.94 nmol/L. researchgate.net

These results demonstrate that building blocks like this compound can be used to rationally design highly specific and potent modulators for research into signaling pathways, enzyme kinetics, and receptor pharmacology. researchgate.net

Role in Fundamental Research on Modified Proteins and Advanced Biomaterials for Drug Delivery Research

The use of this compound extends to fundamental research on protein modification and the development of novel biomaterials. mdpi.comnih.gov Incorporating N-methylated amino acids into proteins allows researchers to study how subtle changes in the protein backbone affect folding, stability, and function. nih.govmdpi.com

In the field of biomaterials, Fmoc-protected amino acids and dipeptides are known to self-assemble into nanostructured hydrogels. nih.govrsc.org These hydrogels can serve as scaffolds for 3D cell culture or as matrices for the controlled release of therapeutic agents. rsc.orgresearchgate.net The inclusion of N-methylated residues can alter the self-assembly process and the physicochemical properties of the resulting hydrogel, such as its stiffness and stability. nih.gov This provides a mechanism to design advanced biomaterials with tailored properties for specific applications in drug delivery research and tissue engineering. mdpi.comrsc.org

Analytical Characterization Techniques in Research for Fmoc N Me Norvaline and Its Derivatives

Chromatographic Methods for Purity and Identity Assessment (e.g., HPLC, RP-HPLC-MS)

Chromatographic techniques are indispensable for evaluating the purity of Fmoc-N-Me-Nva-OH and its derivatives. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is the primary method for assessing sample purity. mdpi.com Commercial suppliers and researchers routinely use HPLC to verify that the purity of this compound meets required specifications, which are typically ≥98%. sigmaaldrich.comchemimpex.comsigmaaldrich.com

In RP-HPLC, a non-polar stationary phase, commonly a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN). scienceopen.commdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate the main compound from any impurities. mdpi.com For instance, a gradient of 50% to 100% acetonitrile over 8 minutes has been used for analyzing N-methylated Fmoc-amino acids. mdpi.com Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc-protecting moiety provides a strong chromophore. cat-online.comthermofisher.com

The combination of RP-HPLC with mass spectrometry (RP-HPLC-MS) serves as a powerful tool for both purity assessment and identity confirmation. scienceopen.com This hyphenated technique allows for the separation of components in a mixture by HPLC, followed by their detection and identification by mass spectrometry. researchgate.net Electrospray ionization (ESI) is a common ionization source used in this context, which can validate the molecular weight of the target compound, such as by detecting the protonated molecular ion [M+H]⁺. researchgate.netvulcanchem.com The use of internal standards, such as norvaline or sarcosine, can be employed for accurate quantification in complex matrices. researchgate.netchem-soc.si

Table 1: Representative RP-HPLC Conditions for Analysis of Fmoc-N-Methylated Amino Acids

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 XBridge BEH 130 (3.5 μm, 4.5 mm × 100 mm) | mdpi.com |

| Mobile Phase | A: Water with 0.045% TFA B: Acetonitrile (ACN) with 0.036% TFA | mdpi.com |

| Gradient | 50% to 100% B over 8 minutes | mdpi.com |

| Flow Rate | 1 mL/min | mdpi.com |

| Detection | UV at 220 nm | mdpi.com |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are critical for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are used to confirm the structural integrity of the molecule. mdpi.comvulcanchem.com In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the Fmoc group are typically observed in the range of 7.2–7.8 ppm. vulcanchem.com The N-methyl group protons usually appear as a singlet between 2.2 and 2.5 ppm. vulcanchem.com The various protons along the norvaline side chain and backbone will also present specific chemical shifts and coupling patterns that are consistent with the expected structure. scienceopen.com ¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbons, aromatic carbons of the Fmoc group, and the aliphatic carbons of the norvaline and N-methyl groups. scienceopen.comrsc.org The analysis of NMR spectra confirms that the correct functional groups have been incorporated and are in the correct chemical environment. aliyuncs.com

Mass Spectrometry (MS): Mass spectrometry is a key technique for verifying the molecular weight of this compound. researchgate.net Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. For this compound, which has a molecular weight of 353.41 g/mol , the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion is approximately 354.4. chemimpex.comvulcanchem.com High-resolution mass spectrometry (HRMS) can provide even more precise mass data, further confirming the elemental composition of the molecule. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. sigmaaldrich.comscientificlabs.co.uk The IR spectrum of an Fmoc-protected amino acid will show characteristic absorption bands. These include bands corresponding to the stretching of the carbonyl (C=O) groups in the carboxylic acid and the urethane (B1682113) linkage of the Fmoc group, N-H stretching (if not N-methylated), and C-H stretching from the aromatic and aliphatic parts of the molecule. nih.gov While specific spectra for this compound are proprietary, the presence of these characteristic bands in a sample's spectrum serves as a qualitative confirmation of its identity. sigmaaldrich.comscientificlabs.co.uk

Table 2: Key Analytical Data for this compound

| Technique | Parameter | Expected Value/Observation | Reference |

|---|---|---|---|

| Mass Spectrometry (ESI-MS) | Molecular Ion [M+H]⁺ | ~354.4 m/z | vulcanchem.com |

| ¹H NMR Spectroscopy | Fmoc Aromatic Protons | 7.2–7.8 ppm | vulcanchem.com |

| ¹H NMR Spectroscopy | N-Methyl Protons | 2.2–2.5 ppm | vulcanchem.com |

| Infrared Spectroscopy | Identity Confirmation | Passes test (conforms to structure) | sigmaaldrich.comscientificlabs.co.uk |

| Purity (HPLC) | Area % | ≥98.0% | chemimpex.comsigmaaldrich.com |

Enantiomeric Purity Determination in Research Syntheses

Ensuring the stereochemical integrity of this compound is crucial, as the biological activity of peptides is highly dependent on the specific chirality of their constituent amino acids. The primary methods for determining enantiomeric purity are polarimetry and chiral chromatography.

Optical Rotation: As a chiral molecule, Fmoc-N-Me-L-Nva-OH rotates plane-polarized light. The specific rotation is a physical constant that can be measured using a polarimeter. For Fmoc-N-Me-L-Nva-OH, a typical value reported is [α]²⁰_D = -23 ± 1°, measured at a concentration of 1 g/100mL in dimethylformamide (DMF). chemimpex.comvulcanchem.com This measurement confirms the presence of the desired L-enantiomer in excess but is not sensitive enough to quantify very small amounts of the D-enantiomer.

Chiral Chromatography: The most accurate and widely used method for determining enantiomeric purity is chiral HPLC. cat-online.com This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of an analyte. rsc.orgmdpi.com The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and thus their separation. rsc.org For Fmoc-amino acids, various CSPs based on selectors like quinine, cyclofructans, or polysaccharides are effective. nih.govresearchgate.net The Fmoc group is advantageous for this analysis as it provides a strong UV chromophore, enabling sensitive detection. cat-online.com This method allows for the precise quantification of the undesired enantiomer, with enantiomeric purity often required to be ≥99.0%. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

Table 3: Methods for Enantiomeric Purity Assessment

| Method | Principle | Typical Application/Result | Reference |

|---|---|---|---|

| Polarimetry | Measurement of the rotation of plane-polarized light. | Confirms bulk enantiomeric identity. For L-isomer: [α]²⁰_D = -23 ± 1° (c=1, DMF). | chemimpex.comvulcanchem.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separates and quantifies L- and D-enantiomers. Purity often ≥99.0%. | sigmaaldrich.comcat-online.comnih.gov |

| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral column. | Can be used after derivatization for high-resolution separation. | cat-online.commdpi.com |

Future Research Directions and Unexplored Potential of Fmoc N Me Norvaline

Innovations in Green Chemistry Approaches for N-Methylated Amino Acid Synthesis

The chemical synthesis of N-methylated amino acids, including Fmoc-N-Me-Nva-OH, has traditionally relied on methods that can be inefficient and utilize hazardous reagents. nih.gov Common issues include the use of toxic substances, low product yields, and the potential for over-methylation. nih.gov Consequently, there is a significant push towards developing more sustainable and environmentally friendly "green chemistry" approaches.

Recent advancements have focused on biocatalytic and fermentative production methods. For instance, engineered microorganisms like Corynebacterium glutamicum have been used for the sustainable production of N-methylated amino acids from renewable resources like glucose and xylose. nih.govnih.gov These methods often employ enzymes such as methyltransferases, dehydrogenases, and reductases, offering high enantiopurity and reducing the reliance on toxic chemicals. nih.gov Another promising green method involves the use of dimethyl carbonate (DMC) in an acid-assisted system, which provides a sustainable and efficient route for N-methylation of various amino acids with high conversion rates and yields. rsc.org

Future research in this area will likely concentrate on:

Expanding the Biocatalytic Toolbox: Discovering and engineering new enzymes with improved substrate specificity and efficiency for the synthesis of a wider range of N-methylated amino acids.

Process Optimization: Enhancing fermentative production processes to increase titers and yields, making them economically competitive with traditional chemical synthesis. nih.gov

Water-Based Synthesis: Developing and refining methods for peptide synthesis in aqueous media, which is considered the greenest solvent. csic.es This includes the use of water-dispersible protecting groups and coupling agents to overcome the low solubility of traditional Fmoc-protected amino acids in water. csic.es

Flow Chemistry: Implementing continuous-flow fixed-bed reactors for the synthesis of N-methylated peptides, which can offer better control, higher efficiency, and reduced waste compared to batch processes. acs.org

Table 1: Comparison of Synthetic Approaches for N-Methylated Amino Acids

| Synthesis Method | Advantages | Disadvantages | Key Research Areas |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established protocols | Use of toxic reagents, low yields, over-methylation, racemization risk nih.govacs.org | Development of milder and more selective reagents |

| Biocatalytic/Fermentative Synthesis | High enantiopurity, uses renewable resources, environmentally friendly nih.govnih.gov | Often lower yields than chemical synthesis, requires process optimization nih.gov | Enzyme discovery and engineering, strain development, process intensification nih.govnih.gov |

| Dimethyl Carbonate (DMC) System | Sustainable and cost-effective reagent, high selectivity and efficiency, no racemization rsc.org | Newer method, may require further optimization for broad applicability | Expanding substrate scope, integration into solid-phase synthesis |

| Aqueous Phase Synthesis | Utilizes the "greenest" solvent, reduces reliance on organic solvents csic.es | Low solubility of Fmoc-protected amino acids, requires specialized reagents csic.es | Development of water-soluble protecting groups and coupling agents csic.es |

Expanding the Scope of Fmoc-N-Me-Norvaline Applications in Complex Peptide Architectures

The incorporation of Fmoc-N-Me-Norvaline is particularly advantageous in the synthesis of complex peptide architectures such as cyclic peptides and peptide conjugates. chemimpex.comvulcanchem.com N-methylation restricts the conformational flexibility of the peptide backbone, which can lead to improved receptor binding affinity and specificity. vulcanchem.comnih.gov

Cyclic Peptides: Cyclic peptides are of great interest in drug discovery due to their enhanced stability and ability to target challenging protein-protein interactions. rsc.org The N-methylation provided by this compound can help to pre-organize the linear peptide precursor into a conformation that is more favorable for cyclization, potentially leading to higher yields and purities of the final cyclic product. google.com Furthermore, the increased lipophilicity from the N-methyl group can enhance the membrane permeability and oral bioavailability of cyclic peptides. nih.gov

Peptide Conjugates: this compound can also be a valuable component in the design of peptide conjugates, where a peptide is linked to another molecule such as a drug, a fluorescent tag, or a chelating agent. beilstein-journals.org The enhanced proteolytic stability imparted by N-methylation is crucial for maintaining the integrity of the peptide linker or the targeting moiety in biological systems. acs.org For example, in the development of peptide-drug conjugates for cancer therapy, incorporating N-methylated residues can improve the pharmacokinetic profile of the conjugate, leading to better therapeutic outcomes. vulcanchem.com

Future research will likely explore:

Systematic N-Methylation Scanning: Investigating the effects of placing this compound at various positions within a peptide sequence to systematically map structure-activity relationships and optimize properties like permeability and target affinity. nih.gov

Novel Cyclization Strategies: Developing new and more efficient methods for the on-resin cyclization of peptides containing N-methylated residues. google.com

Diverse Peptide Conjugates: Designing and synthesizing novel peptide conjugates incorporating this compound for applications in targeted drug delivery, diagnostics, and biomaterials. beilstein-journals.org

Advanced Computational Design for N-Methyl-Norvaline Containing Peptides and Peptidomimetics

Computational modeling has become an indispensable tool in modern drug discovery and materials science. acs.orgrsc.org For peptides containing N-methylated residues like N-methyl-norvaline, computational methods can provide valuable insights into their conformational preferences, binding modes, and pharmacokinetic properties. rsc.orgnih.gov

Molecular dynamics (MD) simulations, often combined with enhanced sampling techniques, can be used to characterize the structural ensembles of N-methylated peptides. rsc.org These simulations help in understanding how N-methylation influences the peptide's flexibility and its interactions with biological targets. Furthermore, computational models can be used to predict properties like membrane permeability, which is crucial for the development of orally bioavailable peptide drugs. nih.gov For instance, computational studies have shown that the permeability of cyclic peptides can be significantly influenced by the number and position of N-methyl groups. nih.gov

Future directions in the computational design of N-methyl-norvaline containing peptides include:

Improved Force Fields: Developing more accurate force fields for molecular simulations that can reliably predict the conformational behavior and energetics of N-methylated peptides. rsc.org

Active Learning and AI: Employing machine learning and artificial intelligence algorithms to screen large virtual libraries of N-methylated peptides and identify candidates with desired properties. rsc.org

De Novo Design: Using computational tools to design novel peptide sequences from scratch that incorporate N-methyl-norvaline to achieve specific structural and functional objectives. plos.org

Predictive ADMET Models: Creating more accurate in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of peptides containing N-methylated amino acids.

Table 2: Computational Tools in N-Methylated Peptide Design

| Computational Technique | Application | Future Development |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Characterizing conformational ensembles, predicting binding modes rsc.org | Development of more accurate force fields for N-methylated residues rsc.org |

| Free Energy Calculations | Predicting binding affinities and membrane permeability nih.gov | Improving the accuracy and computational efficiency of the calculations |

| Rotamer Library Creation | Generating conformational libraries for non-canonical amino acids for use in design algorithms plos.org | Expanding libraries to include a wider range of N-methylated amino acids |

| Machine Learning/AI | Screening virtual libraries, predicting peptide properties rsc.org | Integration with experimental data for iterative design cycles |

| De Novo Peptide Design | Creating novel peptide sequences with desired properties plos.org | Designing peptides with complex architectures and multiple N-methylated residues |

Q & A

Q. What are the recommended methods for synthesizing Fmoc-N-Me-Nva-OH, and how do reaction conditions influence yield?

this compound is typically synthesized via N-methylation of Nva (norvaline) followed by Fmoc protection. Key steps include:

- N-Methylation : Use methyl iodide or dimethyl sulfate in basic conditions (e.g., NaH/DMF) .

- Fmoc Protection : Employ Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a tertiary amine base (e.g., DIEA) .

- Yield Optimization : Monitor pH and temperature to minimize side reactions. Low temperatures (0–4°C) improve selectivity during Fmoc coupling .

Q. How should researchers purify this compound, and what analytical techniques validate its purity?

- Purification : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Alternative methods include flash chromatography with ethyl acetate/hexane .

- Characterization :

- HPLC : Purity >98% is standard for peptide synthesis.

- Mass Spectrometry (MS) : Confirm molecular weight (C21H23NO4, MW 353.4 g/mol) .

- NMR : Verify absence of residual solvents and correct stereochemistry (e.g., <sup>1</sup>H/<sup>13</sup>C peaks for N-methyl and Fmoc groups) .

Q. What precautions are critical when handling this compound in the lab?

- Storage : Keep at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group .

- Safety : Use PPE (gloves, goggles) due to irritant properties. Avoid inhalation; work in a fume hood during weighing .

Advanced Research Questions

Q. How does N-methylation of norvaline impact peptide backbone conformation and biological activity?

N-methylation introduces steric hindrance, restricting backbone flexibility and altering peptide secondary structures (e.g., α-helix stabilization). This modification enhances metabolic stability by reducing protease cleavage susceptibility . For example, in GPCR-targeting peptides, N-methylation improves binding affinity by enforcing specific conformations .

Q. What strategies mitigate racemization during this compound incorporation into peptides?

- Coupling Conditions : Use HATU/Oxyma Pure or COMU as coupling reagents in DMF, which reduce racemization compared to HOBt/DIC .

- Temperature : Maintain reactions at 0–4°C.

- Monitoring : Perform Marfey’s test or chiral HPLC post-synthesis to detect D/L isomers .

Q. How does this compound perform in automated solid-phase peptide synthesis (SPPS) workflows?

- Coupling Efficiency : N-methyl amino acids exhibit slower coupling kinetics. Double coupling (2×30 min) with 5-fold excess reagent is recommended .

- Compatibility : Compatible with Wang and Rink amide resins. Pre-activate with DIC/HOAt for improved efficiency .

- Side Reactions : Watch for Fmoc-deprotection byproducts (e.g., dibenzofulvene), which can be scavenged with piperidine .

Q. What are the limitations of this compound in designing peptidomimetics?

- Solubility : Poor aqueous solubility requires co-solvents (e.g., DMSO) during SPPS.

- Steric Effects : Bulky N-methyl and Fmoc groups may hinder coupling in sterically constrained sequences. Use microwave-assisted synthesis to enhance reaction rates .

- Stereochemical Integrity : Racemization risks increase in prolonged synthesis cycles; optimize deprotection times .

Methodological Guidance for Data Contradictions

Q. How should researchers resolve discrepancies in reported coupling efficiencies for this compound?

- Controlled Experiments : Compare results across multiple coupling reagents (e.g., HATU vs. PyBOP) and solvents (DMF vs. NMP).

- Data Normalization : Account for resin loading capacity and sequence context (e.g., adjacent charged residues may hinder access) .

- Literature Cross-Validation : Prioritize studies using analogous N-methylated residues (e.g., Fmoc-N-Me-Val-OH) to infer trends .

Q. What computational tools predict the impact of N-Me-Nva incorporation on peptide stability?

- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., GROMACS) to assess conformational changes .

- Density Functional Theory (DFT) : Calculate energy barriers for racemization or hydrolysis under synthesis conditions .

Experimental Design Considerations

Q. How to design a study evaluating this compound in protease-resistant peptide analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.